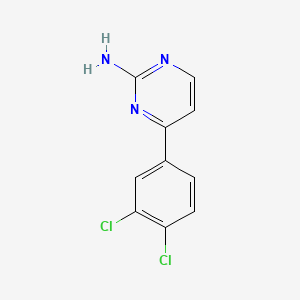

2-Amino-4-(3,4-dichlorophenyl)pyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3,4-dichlorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-7-2-1-6(5-8(7)12)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJCMVZTLPFZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NC=C2)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 3,4 Dichlorophenyl Pyrimidine

Strategies for the Preparation of 2-Amino-4-(3,4-dichlorophenyl)pyrimidine Core

The construction of the 2-aminopyrimidine (B69317) nucleus, featuring a 3,4-dichlorophenyl substituent at the 4-position, is accessible through several reliable synthetic pathways. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors.

Cyclization Reactions Involving Guanidine (B92328) and Chalcone (B49325) Precursors

A prevalent and effective method for synthesizing 2-amino-4-arylpyrimidines is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and guanidine. nih.govrasayanjournal.co.in This strategy is a two-step process that begins with the synthesis of the requisite chalcone precursor.

The initial step is a Claisen-Schmidt condensation, where 3,4-dichloroacetophenone is reacted with an appropriate aldehyde, or conversely, a substituted acetophenone (B1666503) is reacted with 3,4-dichlorobenzaldehyde. This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcohol solvent.

In the subsequent and defining step, the synthesized chalcone is treated with guanidine hydrochloride or guanidine carbonate in the presence of a base, such as sodium methoxide (B1231860) or sodium hydroxide, in a suitable solvent like dimethylformamide (DMF) or ethanol. nih.govrasayanjournal.co.in The reaction proceeds via a nucleophilic attack by guanidine on the β-carbon of the enone system, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrimidine (B1678525) ring.

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Ref |

| Chalcone, Guanidine Hydrochloride | Sodium Methoxide | DMF | Reflux, 80°C, 30h | 2-Aminopyrimidine derivative | nih.gov |

| Chalcone, Guanidinium Carbonate | - | DMF | Reflux | 2-Amino-4,6-diarylpyrimidine | rasayanjournal.co.in |

| α-Bromochalcone, Guanidine | Sodium Carbonate | - | - | 2-Amino-4,6-diarylpyrimidine | researchgate.net |

Multi-Component Reaction Approaches for Pyrimidine Ring Construction

Multi-component reactions (MCRs), which involve combining three or more reactants in a single synthetic operation, offer a highly efficient route to complex molecules like 2-aminopyrimidines. nih.gov The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis. acs.org

For the synthesis of this compound, a one-pot reaction can be envisioned. This would typically involve the condensation of 3,4-dichlorobenzaldehyde, a ketone (such as acetone (B3395972) or a derivative), and guanidine. The reaction is generally catalyzed by an acid and driven to completion by heating. This approach provides significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures compared to stepwise syntheses.

Application of Microwave Irradiation in Synthesis

The use of microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions. rsc.orgnih.gov The synthesis of 2-amino-4-arylpyrimidines has been shown to benefit significantly from this technology. rsc.orgresearchgate.net

Specifically, the cyclocondensation of chalcones with guanidine hydrochloride can be efficiently carried out under microwave irradiation. rsc.org This method avoids the need for prolonged heating under reflux, with reactions often reaching completion within minutes instead of hours. The sealed-vessel microwave conditions allow for precise temperature and pressure control, enhancing the reaction rate and selectivity. This non-conventional heating method is considered an eco-friendly and highly efficient alternative to traditional heating protocols. researchgate.net

| Method | Reactants | Conditions | Advantages | Ref |

| Microwave-assisted | Chalcones, Guanidine HCl | Microwave Irradiation | Rapid, high yield, mild process | rsc.org |

| Microwave-assisted | β-ketoester, Guanidine HCl | K2CO3, Solvent-free | Rapid, single step | rsc.org |

| Microwave-assisted | 2-amino-4-chloro-pyrimidine, Amine | 120–140°C, 15–30 min | Rapid, efficient | nih.gov |

Derivatization and Structural Modification Strategies

Once the this compound core is synthesized, it can be subjected to various chemical transformations to generate a library of related compounds. These modifications can be targeted at the exocyclic amino group or involve altering the substitution pattern on the phenyl ring.

Functionalization at the Pyrimidine Amino Group

The exocyclic amino group at the C2 position of the pyrimidine ring is a key site for derivatization. As a cyclic amidine, 2-aminopyrimidine can be a poor nucleophile, but under appropriate conditions, it can undergo reactions such as acylation and alkylation. semanticscholar.org

Acylation: The amino group can be acylated using acylating agents like acyl chlorides or anhydrides. semanticscholar.orgacs.org These reactions typically require a base, such as pyridine, to neutralize the acid byproduct. However, undesired N,N-diacylation can sometimes occur, and reaction conditions must be carefully controlled to achieve clean monoacylation. semanticscholar.org The resulting amides can serve as important intermediates for further synthetic elaborations.

Alkylation: N-alkylation of the amino group introduces alkyl or aralkyl substituents. Reductive alkylation, using an aldehyde in the presence of a reducing agent like formic acid, is an effective method for preparing N-monosubstituted 2-aminopyrimidines. researchgate.net Another approach involves the use of alcohols as alkylating agents in the presence of a transition metal catalyst, which offers high regioselectivity for the exocyclic amino group over the ring nitrogen atoms. google.com The reaction of the amino group with alkyl halides in the presence of a base can also be employed for alkylation. nih.gov

| Reaction Type | Reagents | Conditions | Product | Ref |

| Acylation | Acyl Chloride, Pyridine | - | N-Acyl-2-aminopyrimidine | semanticscholar.org |

| Reductive Alkylation | Aldehyde, Formic Acid | Reflux | N-Alkyl-2-aminopyrimidine | researchgate.net |

| N-Alkylation | Alcohol, Transition Metal Catalyst | 120-150°C | 2-(N-alkyl)aminopyrimidine | google.com |

Substituent Variations on the Dichlorophenyl Moiety

Introducing structural diversity to the dichlorophenyl ring is most commonly achieved by utilizing different starting materials in the initial synthesis of the pyrimidine core. The chalcone synthesis route is particularly amenable to this strategy. By starting with a range of substituted benzaldehydes or acetophenones, a wide array of analogs can be prepared. rasayanjournal.co.in

For example, using 3,4-dichloroacetophenone and reacting it with various substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-methylbenzaldehyde) in the Claisen-Schmidt condensation will produce a series of chalcones. Subsequent cyclization of these chalcones with guanidine will yield 2-aminopyrimidines with a constant 3,4-dichlorophenyl group at one position and a variably substituted phenyl group at the other. rasayanjournal.co.inrsc.org This modular approach allows for systematic exploration of structure-activity relationships by modifying the electronic and steric properties of the aryl substituents. brieflands.com

Exploration of Pyrimidine Ring Substitution Patterns (e.g., at positions 4 and 6)

The functionalization of the pyrimidine ring, particularly at the 4- and 6-positions, is a cornerstone of synthetic strategies aimed at creating diverse molecular architectures. For precursors like 2-amino-4,6-dichloropyrimidine (B145751), these positions are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comwuxiapptec.com This reactivity allows for the displacement of chloro groups by a wide array of nucleophiles, enabling extensive structural modifications.

The SNAr reactions on 2-amino-4,6-dichloropyrimidine are influenced by the electronic properties of the ring, where the nitrogen atoms decrease electron density and stabilize anionic intermediates, thereby increasing reactivity. mdpi.com Common nucleophiles employed in these transformations include various substituted amines and alkoxides. mdpi.comnih.gov The reaction conditions can be tailored to control the outcome; for instance, microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the synthesis of 2-amino-4-chloro-pyrimidine derivatives. nih.gov The choice of base and solvent is also critical. In the presence of sodium hydroxide and alcohol solvents, solvolysis can compete with amination, leading to the incorporation of alkoxy groups onto the pyrimidine ring. mdpi.com

While the title compound, this compound, already possesses a substituent at the 4-position, these principles of reactivity are directly applicable to its derivatives. If a suitable precursor containing a leaving group (such as chlorine) at the 6-position were used, a similar range of substitutions could be achieved to introduce new functional groups and modulate the compound's properties. For instance, a series of 5-substituted 2-amino-4,6-dichloropyrimidines have been synthesized and shown to possess biological potential, highlighting the importance of substitution at various positions on the pyrimidine core. nih.gov

Heterocyclic Ring Fusions and Scaffold Hybridization (e.g., Thienopyrimidines, Imidazopyrimidines, Pyrazolopyrimidines)

Fusing additional heterocyclic rings to the 2-aminopyrimidine scaffold is a powerful strategy for creating novel, complex chemical entities with diverse pharmacological profiles. This approach, known as scaffold hybridization, leads to important classes of compounds such as thienopyrimidines, imidazopyrimidines, and pyrazolopyrimidines.

Thienopyrimidines The synthesis of thienopyrimidines, which feature a thiophene (B33073) ring fused to the pyrimidine core, can be achieved through several routes. naturalspublishing.com A common method involves the annulation of a pyrimidine ring onto a pre-existing thiophene. This often starts with 2-aminothiophene derivatives bearing a vicinal carboxylate or carbonitrile group. naturalspublishing.comnih.gov These precursors can be cyclized with various one-carbon reagents to form the thieno[2,3-d]pyrimidine (B153573) system. naturalspublishing.com For example, 2-aminothiophene-3-carboxylates can react with isocyanates to form ureas, which are then cyclized under basic conditions. naturalspublishing.com Alternatively, condensation with urea (B33335) or thiourea (B124793) at high temperatures can yield thieno[2,3-d]pyrimidine-2,4-diones or their 2-thioxo analogs. nih.gov

Imidazopyrimidines Imidazopyrimidines are nitrogen-fused heterocycles that have garnered significant attention in drug discovery due to their versatile pharmacological utility. nih.govrsc.org Their synthesis can be approached by constructing the imidazole (B134444) ring onto a pyrimidine precursor. A 2,4-diaminopyrimidine (B92962) or a related derivative can serve as a key starting material for building the fused imidazo[1,2-a]pyrimidine (B1208166) scaffold.

Pyrazolopyrimidines Pyrazolopyrimidines, particularly the pyrazolo[3,4-d]pyrimidine isomer, are considered bioisosteres of purines and are of significant interest in medicinal chemistry. researchgate.netrsc.org The synthesis of these fused systems often begins with a functionalized pyrazole. For instance, 5-aminopyrazole-4-carbonitrile can be treated with reagents like triethyl orthoformate to form an intermediate that cyclizes with hydrazine (B178648) to yield the 4-aminopyrazolo[3,4-d]pyrimidine core. rsc.org Another approach involves the reaction of 3-aminopyrazole (B16455) with various reagents that provide the necessary atoms to close the pyrimidine ring. researchgate.net These methods provide a framework for how a this compound derivative, if appropriately functionalized, could serve as a precursor for novel pyrazolopyrimidine hybrids. nih.govnih.gov

Analytical Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of pyrimidine derivatives.

¹H NMR Spectroscopy provides detailed information about the proton environment. For 2-aminopyrimidine derivatives, the amino (-NH₂) protons typically appear as a broad singlet signal. semanticscholar.orgmdpi.com The chemical shift of this signal can vary and is exchangeable with D₂O. mdpi.com Protons on the pyrimidine ring and its substituents exhibit characteristic chemical shifts and coupling patterns that are crucial for structural assignment. mdpi.comnih.gov

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The signals for the carbons of the pyrimidine ring appear at distinct chemical shifts, allowing for unambiguous assignment. mdpi.comnih.gov

The following table summarizes typical NMR data for related 2-aminopyrimidine structures.

| Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | References |

| Amino (NH₂) | 5.0 - 7.3 (broad singlet) | N/A | mdpi.comsemanticscholar.orgmdpi.commdpi.com |

| Pyrimidine C-H | 6.0 - 8.4 | 93 - 111 | mdpi.comnih.gov |

| Pyrimidine C-NH₂ | N/A | 160 - 163 | mdpi.comnih.gov |

| Pyrimidine C-Cl | N/A | 160 - 162 | mdpi.comnih.gov |

| Pyrimidine C-Substituted | N/A | 172 - 173 | mdpi.com |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2-aminopyrimidine derivatives, key absorption bands confirm the presence of the amino group and the aromatic rings. nih.gov

The table below lists characteristic IR absorption bands for 2-aminopyrimidine compounds.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | References |

| Amino (N-H) | Stretching | 3100 - 3500 | mdpi.comnih.govnih.govmdpi.com |

| Aromatic C=N/C=C | Stretching | 1540 - 1640 | mdpi.comnih.gov |

| C-Cl | Stretching | ~700 - 850 | N/A |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns. nih.gov For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern of the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which provides definitive evidence for the number of chlorine atoms in the molecule. mdpi.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula of the compound with high accuracy. mdpi.comnih.gov

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. For a thiazolyl-substituted pyrimidine derivative, X-ray diffraction analysis confirmed the planarity of the thiazole (B1198619) and pyrimidine rings and identified the intermolecular N—H···N hydrogen bonds that stabilize the crystal structure. nih.gov This technique would be invaluable for the unambiguous structural confirmation of this compound and for understanding its solid-state conformation and intermolecular interactions. mdpi.com

Structure Activity Relationship Sar Studies of 2 Amino 4 3,4 Dichlorophenyl Pyrimidine Analogues

Influence of Substituent Positions and Electronic Properties on Biological Activity

The presence and positioning of chlorine atoms on the phenyl ring are critical determinants of biological activity. It has been empirically observed that introducing chlorine into a biologically active molecule can substantially alter its efficacy. eurochlor.orgresearchgate.net For the 2-Amino-4-(3,4-dichlorophenyl)pyrimidine scaffold, the 3,4-dichloro substitution pattern confers specific physicochemical properties that are crucial for molecular recognition and binding.

Electronic Effects : Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). researchgate.net This effect polarizes the carbon-chlorine bond and can increase the electrophilicity of nearby regions of the molecule, potentially strengthening interactions with electron-rich pockets in a biological target. eurochlor.orgresearchgate.net The two chlorine atoms at the meta (3) and para (4) positions of the phenyl ring collectively influence the electron density distribution across the entire aromatic system, which can modulate binding affinity.

Lipophilicity : The addition of chlorine atoms generally increases the lipophilicity (fat-solubility) of a molecule. researchgate.net This property is critical for its ability to cross cellular membranes and to engage in hydrophobic interactions within the binding sites of proteins or enzymes. researchgate.net The increased lipophilicity imparted by the dichlorophenyl group can lead to enhanced partitioning into the lipophilic domains of a target protein. researchgate.net

Metabolic Stability : Substitution on the phenyl ring, particularly with halogens, can block positions that are susceptible to metabolic oxidation (e.g., hydroxylation) by cytochrome P450 enzymes. researchgate.net By preventing metabolic degradation at these sites, the 3,4-dichloro substitution can increase the compound's metabolic stability and prolong its duration of action.

Research on various heterocyclic scaffolds has consistently demonstrated the importance of halogen substitution. For instance, studies on pyrido[2,3-d]pyrimidin-7-ones revealed that a 2,6-dichlorophenyl moiety was a key feature for potent Abl kinase inhibition. nih.gov Similarly, in a series of 2'-hydroxychalcones, derivatives with chlorine atoms on the phenyl B-ring showed higher antiproliferative activity against breast cancer cell lines. nih.gov

| Feature Influenced by Chlorine Atoms | Physicochemical Consequence | Potential Biological Impact |

| Electronegativity | Electron-withdrawing inductive effect (-I) | Modulates electron density of the phenyl ring, potentially enhancing electrostatic interactions with the target. eurochlor.orgresearchgate.net |

| Lipophilicity | Increases the octanol-water partition coefficient (logP) | Improves membrane permeability and hydrophobic interactions within the receptor's binding pocket. researchgate.net |

| Steric Profile | Occupies specific positions on the phenyl ring | Can prevent unfavorable metabolic reactions (metabolic blocking) and provide optimal shape complementarity with the target. researchgate.net |

The 2-amino group on the pyrimidine (B1678525) ring is a quintessential pharmacophoric feature, often indispensable for the biological activity of this class of compounds. Its primary role is to serve as a key interaction point, anchoring the molecule within the active site of its biological target. ijpsjournal.com

The nitrogen atom of the amino group and its attached hydrogens can act as potent hydrogen bond donors. ijpsjournal.comnih.gov Hydrogen bonds are highly directional and specific interactions that are critical for the high-affinity binding of a ligand to a receptor. The 2-aminopyrimidine (B69317) moiety can form one or more of these crucial hydrogen bonds with amino acid residues (such as aspartate, glutamate, or asparagine) or with the backbone carbonyls in the active site of a protein. ijpsjournal.com

The importance of this group is highlighted in SAR studies where its removal, replacement, or substitution often leads to a dramatic loss of activity. For example, in the development of antimalarial 3,5-diaryl-2-aminopyridines, modifications to the 2-amino group were found to be detrimental to their antiplasmodial effects, underscoring its critical role in the mechanism of action. nih.gov The unique arrangement of the 2-amino group on the pyrimidine ring allows it to participate in multiple chemical interactions, such as hydrogen bonding and dipole-dipole interactions, which enhance its binding affinity. ijpsjournal.com Published data indicate that the presence of the amino group in pyrimidine enhances its pharmacological properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized compounds and gain deeper insight into the molecular properties that drive activity, thereby guiding further drug design efforts.

For a series of this compound analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. scielo.br These methods analyze the relationship between the 3D properties of molecules and their biological activities. scienceopen.comnih.gov

The process involves several key steps:

Data Set Preparation : A series of analogues is synthesized, and their biological activities (e.g., IC₅₀ values) are determined.

Molecular Modeling and Alignment : 3D structures of all molecules in the series are generated and aligned based on a common scaffold, in this case, the 2-aminophenyl-pyrimidine core.

Field Calculation : The aligned molecules are placed in a 3D grid. For each molecule, CoMFA calculates steric and electrostatic field values at each grid point. CoMSIA calculates similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. scienceopen.com

Statistical Analysis : The field data (independent variables) are correlated with the biological activity data (dependent variable) using Partial Least Squares (PLS) regression. This generates a QSAR model.

Model Validation : The statistical validity and predictive power of the model are rigorously tested using methods like leave-one-out cross-validation (yielding a q² value) and prediction of activity for a set of external test compounds (yielding a predictive r², or r²_pred, value). nih.gov

Successful 3D-QSAR studies on related pyrimidine derivatives have yielded statistically significant models. For instance, a study on thieno-pyrimidine derivatives as breast cancer inhibitors generated robust CoMFA (q² = 0.818, r² = 0.917) and CoMSIA (q² = 0.801, r² = 0.897) models, indicating excellent internal consistency and predictive ability. mdpi.com

| QSAR Model | Cross-validation (q²) | Non-Cross-validated (r²) | Predictive (r²_pred) | Fields Used |

| CoMFA | > 0.5 | > 0.9 | > 0.6 | Steric, Electrostatic |

| CoMSIA | > 0.5 | > 0.9 | > 0.6 | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor |

| (Note: Table represents typical validation metrics for a robust 3D-QSAR model. Specific values would be derived from experimental data.) |

The primary output of CoMFA and CoMSIA analyses are 3D contour maps. These maps visualize the results of the QSAR model, highlighting regions in 3D space around the molecule where specific physicochemical properties are predicted to enhance or diminish biological activity. scienceopen.com

CoMFA Contour Maps :

Steric Fields : Green contours indicate regions where bulky groups are favorable for activity, while yellow contours show regions where bulk is unfavorable.

Electrostatic Fields : Blue contours mark areas where positive charge is favorable, whereas red contours indicate where negative charge or electronegativity is favorable.

CoMSIA Contour Maps : In addition to the above, CoMSIA provides maps for:

Hydrophobic Fields : Yellow/orange contours show regions where hydrophobicity is favored; white/grey contours show where hydrophilic properties are favored.

Hydrogen Bond Donor/Acceptor Fields : Cyan contours highlight areas where H-bond donors are favorable, while magenta/purple contours show where H-bond acceptors are favorable.

For the this compound scaffold, a hypothetical QSAR analysis would likely produce contour maps indicating that:

A red contour (favorable for negative charge) would be present near the 3,4-dichloro positions of the phenyl ring, confirming the importance of the electronegative chlorine atoms.

A cyan contour (favorable for H-bond donors) would be located around the 2-amino group, highlighting its essential role in receptor binding.

Green or yellow steric contours around the phenyl ring would define the optimal size and shape for substituents, guiding further modifications to improve binding complementarity.

By interpreting these maps, medicinal chemists can rationally design new analogues with a higher probability of possessing improved biological activity. scienceopen.commdpi.com

Validation and Predictive Power of QSAR Models

The development of a robust Quantitative Structure-Activity Relationship (QSAR) model is not merely about establishing a correlation between a compound's structural features and its biological activity; it is critically dependent on rigorous validation to ensure its predictive power for novel molecules. For analogues of this compound, a variety of statistical metrics are employed to ascertain the reliability and predictive capacity of developed QSAR models.

A fundamental aspect of QSAR model validation is internal validation, often assessed using the leave-one-out (LOO) cross-validation coefficient, denoted as Q². This technique systematically removes one compound from the training set, builds a model with the remaining compounds, and then predicts the activity of the removed compound. This process is repeated for every compound in the training set. A high Q² value (typically > 0.5) indicates the model's robustness and good internal predictivity. For a series of 2-aminopyrimidine derivatives, a statistically significant 3D-QSAR model yielded a cross-validation coefficient (Q²) of 0.852, demonstrating a high degree of internal consistency and predictive ability. nih.gov

External validation provides a more stringent test of a model's predictive power by assessing its ability to predict the activity of compounds not used in its development (the test set). The predictive ability is often quantified by the predictive R² (R²pred). A model is generally considered to have good predictive power if the R²pred value is greater than 0.6. In a study of 2-phenylpyrimidine (B3000279) analogues, a 3D-QSAR model demonstrated high predictive power with an external validation R² of 0.70. nih.gov

Further ensuring the model is not a result of chance correlation, the Y-randomization test is a crucial validation step. This involves randomly shuffling the biological activity data of the training set and rebuilding the QSAR model. A valid model should result in significantly lower R² and Q² values for the randomized data compared to the original model.

The predictive performance of QSAR models for pyrimidine derivatives has been demonstrated in various studies. For instance, a QSAR analysis of mTOR ATP-competitive inhibitors, which include pyrimidine scaffolds, resulted in a model with a correlation coefficient (r²) of 0.799 and a cross-validation (q²) of 0.714. nih.gov Similarly, a robust QSAR model for a diverse set of Aurora kinase B inhibitors, which also feature pyrimidine-based compounds, was developed with high statistical performance (R²tr = 0.815, Q²LMO = 0.808, R²ex = 0.814). nih.gov

Below is an interactive data table summarizing key validation parameters for QSAR models developed for related aminopyrimidine series, illustrating the statistical rigor applied in these studies.

| Model Series | Validation Method | Statistical Parameter | Value | Reference |

| 2-Phenylpyrimidine Analogues | External Validation | R² | 0.918 | nih.gov |

| 2-Phenylpyrimidine Analogues | Cross-Validation | Q² | 0.852 | nih.gov |

| 2-Phenylpyrimidine Analogues | External Validation | Predictive R² | 0.70 | nih.gov |

| mTOR Kinase Inhibitors | Partial Least Squares | r² | 0.799 | nih.gov |

| mTOR Kinase Inhibitors | Leave-One-Out Cross-Validation | q² | 0.714 | nih.gov |

| Aurora Kinase B Inhibitors | Training Set Correlation | R²tr | 0.815 | nih.gov |

| Aurora Kinase B Inhibitors | Leave-Many-Out Cross-Validation | Q²LMO | 0.808 | nih.gov |

| Aurora Kinase B Inhibitors | External Validation | R²ex | 0.814 | nih.gov |

These rigorous validation processes ensure that the developed QSAR models for this compound analogues are not only statistically sound but also possess the crucial predictive power necessary to guide the design of new and more effective compounds.

Biological Activities and Molecular Mechanisms of 2 Amino 4 3,4 Dichlorophenyl Pyrimidine

Antimicrobial Activities

Antifungal Activities and Mechanism of Action

The antifungal properties of pyrimidine (B1678525) derivatives have been explored, though compounds based on the 2-aminopyrimidine (B69317) scaffold have shown varied efficacy. Research into a series of 2-amino-4-(coumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines indicated that while they were active antibacterial agents, they demonstrated weak antifungal activity. researchgate.net None of the synthesized compounds in that study exhibited antifungal effects comparable to the standard drug ketoconazole, even at high concentrations. researchgate.net

However, modifications to the pyrimidine ring can yield potent antifungal activity. A study focused on developing new fungicides against Botrytis cinerea synthesized a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds. One of these, 4-(3,4-Dichlorophenyl)-6-trifluoromethyl-2-aminopyrimidine, a compound structurally similar to the subject of this article, was created and evaluated. mdpi.com The general mechanism of action for many antifungal agents involves the inhibition of ergosterol (B1671047) synthesis or direct interaction with this key component of the fungal cell membrane. nih.gov Other mechanisms include the generation of reactive oxygen species (ROS) that induce oxidative stress and damage to the fungal cell. mdpi.com

Antiviral Activities

The pyrimidine nucleus is a common structural motif in a wide variety of molecules that have been produced and tested for antiviral activity. nih.gov These derivatives have been reported to inhibit a broad range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C, herpes virus, influenza virus, and respiratory syncytial virus. nih.govnih.govmdpi.com For instance, a compound identified as 2-amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one was found to inhibit the proliferation of poliovirus in Vero cells. nih.gov Furthermore, certain pyrimido[4,5-d]pyrimidines have demonstrated intriguing antiviral activity against human coronaviruses (HCoV-229E and HCoV-OC43) without cellular toxicity. mdpi.com Despite the broad antiviral potential of the pyrimidine scaffold, specific studies on the antiviral activity of 2-Amino-4-(3,4-dichlorophenyl)pyrimidine are not available in the reviewed literature.

Antiparasitic Activities

Derivatives of 2-aminopyrimidine have been investigated for their efficacy against a range of parasitic organisms.

Antimalarial: The pyrimidine core is a key feature of several antimalarial agents. The 2,4-diaminopyrimidine (B92962) structure, in particular, is known for its antimalarial properties, with its mode of action often involving the inhibition of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme. nih.gov Research has explored hybrid molecules linking the 7-chloro-4-aminoquinoline unit, critical for antimalarial activity, with a 2-aminopyrimidine moiety. nih.gov Furthermore, a study on s-triazolo[1,5-a]pyrimidines, which included the synthesis of a 2-(3,4-dichloroanilino) derivative, showed that several of these compounds possessed antimalarial activity against Plasmodium berghei in mice. researchgate.net The historical antimalarial proguanil (B194036) also has a derivative, N1-3:4-dichlorophenyl-N5-isopropyl diguanide, which is highly active in avian malaria. nih.gov

Antitubercular: Dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is considered an important target for anti-TB drug development. mdpi.com In one study, a series of mt-DHFR inhibitors based on a 2,4-diaminopyrimidine core were designed and synthesized. Among these was (R)-2,4-Diamino-5-(3,4-dichlorophenyl)-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine, a compound structurally very similar to this compound. mdpi.com This highlights the potential of the 3,4-dichlorophenyl substituted pyrimidine scaffold in antitubercular drug discovery. mdpi.comnih.govucl.ac.uknih.gov

Antitrypanosomal: Human African trypanosomiasis, caused by Trypanosoma brucei, is a fatal disease requiring new therapies. escholarship.org The 2-aminopyrimidine scaffold has shown promise in this area. A series of 2,4-diaminopyrimidines were found to have in vivo efficacy against Trypanosoma brucei in an acute mouse model. nih.gov In a separate study on novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives, various substitutions on the aryl ring were explored. The incorporation of dichloro-substituted A-rings was investigated, and while a 2,4-dichloro-phenyl analogue demonstrated a potent EC50 value of 0.5 µM, the specific 3,4-dichloro substitution was not detailed. escholarship.org Nonetheless, these findings underscore the potential of dichlorophenyl-substituted 2-aminopyrimidines as antitrypanosomal agents. escholarship.orgresearchgate.netnih.gov

| Parasite | Related Compound Class/Derivative | Target/Activity Noted | Reference |

|---|---|---|---|

| Plasmodium berghei (Malaria) | 2-(3,4-dichloroanilino)-s-triazolo[1,5-a]pyrimidines | Active in mouse models | researchgate.net |

| Mycobacterium tuberculosis (Tuberculosis) | 2,4-Diamino-5-(3,4-dichlorophenyl)pyrimidine derivatives | Designed as mt-DHFR inhibitors | mdpi.com |

| Trypanosoma brucei (Trypanosomiasis) | 2,4-diaminopyrimidines | In vivo efficacy in mouse models | nih.gov |

| Trypanosoma brucei rhodesiense (Trypanosomiasis) | 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-(2,4-dichlorophenyl)pyrimidine | EC50 value of 0.5 µM | escholarship.org |

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory potential of 2-aminopyrimidine derivatives has been demonstrated through their ability to modulate key inflammatory pathways.

Prostaglandin (B15479496) E2 (PGE2) and Inducible Nitric Oxide Synthase (iNOS): In vitro experiments have shown that polysubstituted 2-aminopyrimidines can inhibit the high output production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated by inflammatory agents. nih.gov The inhibitory activity was found to be tightly dependent on the chemical structure of the pyrimidine derivatives. A remarkable increase in inhibitory potential was observed when hydroxyl groups at the C-4 and C-6 positions of the pyrimidine ring were replaced with chlorine, with 4,6-dichloro derivatives being particularly effective. nih.gov This inhibition of NO and PGE2 production was associated with a decreased expression of inducible nitric oxide synthase (iNOS) mRNA and cyclooxygenase-2 (COX-2) mRNA, respectively. nih.gov The IC50 values for the most potent derivatives on both NO and PGE2 were in the range of 2-10 μM. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): While direct evidence for the inhibition of TNF-α by this compound is limited, other pyrimidine-based scaffolds have been developed as inhibitors of TNF-α synthesis. A class of N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas demonstrated low-nanomolar activity against lipopolysaccharide-stimulated TNF-α production. nih.gov This suggests that the pyrimidine core can be adapted to target the pathways responsible for producing this key pro-inflammatory cytokine.

| Inflammatory Mediator | Activity of Related Pyrimidine Derivatives | Mechanism | Reference |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | Inhibited by polysubstituted 2-aminopyrimidines | Associated with decreased COX-2 mRNA expression | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | NO production inhibited by polysubstituted 2-aminopyrimidines | Associated with decreased iNOS mRNA expression | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibited by N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas | Inhibition of TNF-α synthesis | nih.gov |

General Enzyme Inhibition Studies

α-Glucosidase Inhibition and Kinetics

There is no specific information available in the public scientific literature regarding the α-glucosidase inhibition or kinetic properties of this compound. While other substituted pyrimidine derivatives have been investigated as potential α-glucosidase inhibitors, data for this particular compound is absent. nih.govresearchgate.netmdpi.commdpi.comtubitak.gov.tr

Dipeptidyl Peptidase-4 (DPP4) Inhibition

The inhibitory activity of this compound against dipeptidyl peptidase-4 (DPP4) has not been reported in the available scientific literature. The development of DPP4 inhibitors often focuses on specific structural motifs that mimic the enzyme's natural substrates, and it is unknown if this compound possesses such features. nih.govnih.govresearchgate.netresearchgate.netyoutube.com

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity

There are no studies available that describe the effect of this compound on the tautomerase activity of the Macrophage Migration Inhibitory Factor (MIF). Research into MIF inhibitors includes a variety of chemical scaffolds, but the activity of this specific pyrimidine derivative has not been documented. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Acetylcholinesterase (AChE) and Tyrosinase Inhibition

Specific data on the inhibition of acetylcholinesterase (AChE) or tyrosinase by this compound could not be located in the scientific literature. Although various pyrimidine-containing compounds have been explored for these activities, the profile for this exact molecule remains uncharacterized. nih.govresearchgate.netnih.govnih.govresearchgate.net

Carbonic Anhydrase Inhibition

Information regarding the inhibitory effects of this compound on carbonic anhydrase isoforms is not available. The design of carbonic anhydrase inhibitors typically involves specific zinc-binding groups, and it has not been determined if this compound can interact with the enzyme's active site. nih.govnih.govmdpi.comresearchgate.net

In vitro Methodologies for Biological Evaluation

While general in vitro methodologies exist for evaluating the enzyme inhibitory potential of chemical compounds, no specific published studies were found that applied these methods to this compound for the enzymes listed above. Such evaluations would typically involve spectrophotometric or fluorometric assays to measure enzyme activity in the presence of varying concentrations of the test compound to determine parameters like IC50 values. Kinetic studies would further involve measuring reaction rates at different substrate and inhibitor concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). However, the application of these methods to the subject compound has not been reported. rsc.orgtandfonline.comnih.govnih.govmdpi.com

Enzyme Kinetic Analysis for Mechanism Elucidation

No information was found in the search results regarding enzyme kinetic studies performed on this compound. Therefore, details on its mechanism of action through enzyme inhibition, including kinetic parameters such as Kᵢ (inhibition constant) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive), are not available.

Cell-Based Assays for Studying Biological Response

There is no publicly available data from cell-based assays investigating the biological effects of this compound. As a result, information on its activity in various cell lines, such as its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in cytotoxicity, anti-proliferative, or other functional assays, could not be retrieved.

Biophysical Techniques for Target Engagement (e.g., Thermal Shift Assays)

No studies employing biophysical techniques like thermal shift assays to investigate the direct binding of this compound to potential protein targets were identified in the search results. Therefore, data on its target engagement, including any observed thermal shift (ΔTₘ) that would indicate ligand binding and stabilization of a target protein, is not available.

Computational Chemistry and Cheminformatics for 2 Amino 4 3,4 Dichlorophenyl Pyrimidine Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition and for designing new drug candidates.

Molecular docking simulations are employed to predict how 2-Amino-4-(3,4-dichlorophenyl)pyrimidine and related analogs fit into the active site of a target protein. These simulations reveal the specific binding modes and the nature of intermolecular interactions that stabilize the ligand-protein complex. For instance, studies on similar pyrimidine (B1678525) derivatives have shown that their binding is often governed by a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces. nih.gov

A key output of molecular docking is the estimation of binding affinity, which is quantified using scoring functions. These functions calculate a score that represents the strength of the ligand-receptor interaction, with lower (more negative) scores generally indicating stronger binding. nih.govnih.gov These scores help in ranking different compounds and prioritizing them for further experimental testing.

Various scoring functions exist, ranging from empirical and knowledge-based to force-field-based methods. github.iofrontiersin.org For pyrimidine derivatives, docking studies have reported binding energy scores against various targets. For example, against the SARS-CoV-2 main protease, certain derivatives showed binding energies ranging from -6.61 to -8.12 kcal/mol. nih.gov Another study on pyrimidine compounds targeting human cyclin-dependent kinase 2 reported binding energies between -7.4 and -7.9 kcal/mol. nih.gov These values provide a quantitative measure to compare the binding potential of this compound analogs against specific biological targets.

Table 1: Example Docking Scores of Pyrimidine Derivatives Against Various Protein Targets This table is interactive and can be sorted by clicking on the column headers.

| Derivative Class | Protein Target | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|---|

| 2-Amino-pyrimidine | SARS-CoV-2 3CLpro | 6LU7 | -7.06 |

| 2-Amino-pyrimidine | SARS-CoV-2 3CLpro | 6LU7 | -8.12 |

| 4-Aminopyrimidine | Cyclin-Dependent Kinase 2 | 1HCK | -7.9 |

| 4-Aminopyrimidine | Cyclin-Dependent Kinase 2 | 1HCK | -7.4 |

| Pyrido[2,3-d]pyrimidine | HER-2 | 3RCD | -14.5 |

Data compiled from multiple research sources. nih.govmdpi.comnih.gov

By analyzing the docked poses, researchers can identify the specific amino acid residues within the protein's active site that are critical for ligand binding. mdpi.com This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

Interactions commonly observed in docking studies of pyrimidine compounds include:

Hydrogen Bonding: The amino group and pyrimidine nitrogens often form hydrogen bonds with polar residues like glutamic acid, asparagine, threonine, and lysine. nih.govnih.gov For instance, interactions with residues such as Glu166, Asn142, and Cys145 have been noted in the active site of the SARS-CoV-2 protease. nih.gov

Hydrophobic Interactions: The phenyl ring, particularly the dichlorophenyl moiety, interacts with hydrophobic residues such as leucine, valine, isoleucine, and phenylalanine. nih.govnih.gov

Pi-Interactions: The aromatic rings can engage in π-sulfur bonds with methionine or π-alkyl interactions with residues like proline and cysteine. nih.gov

Table 2: Key Amino Acid Interactions for Pyrimidine Derivatives in Different Protein Active Sites This table is interactive and can be sorted by clicking on the column headers.

| Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|

| SARS-CoV-2 3CLpro | Phe140, Asn142, Glu166 | Hydrogen Bond |

| SARS-CoV-2 3CLpro | His41, Leu141, His163 | Hydrophobic |

| SARS-CoV-2 3CLpro | Cys145, Met49, Met165 | Pi-Alkyl / Pi-Sulfur |

| Cyclin-Dependent Kinase 2 | Thr165, Glu12, Lys33, Thr14 | Hydrogen Bond |

| HER-2 | Met801, Val734, Gly727 | Hydrogen Bond |

Data compiled from multiple research sources. nih.govmdpi.comnih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of a molecule, such as its electronic structure, reactivity, and charge distribution. These methods are essential for rationalizing observed chemical behavior and predicting molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov For a compound like this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for describing molecular reactivity and stability. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to be excited. nih.gov These calculations help to understand the charge transfer interactions within the molecule and its potential to react with other species. nih.gov DFT studies on related heterocyclic compounds have used methods like B3LYP with basis sets such as 6-311G(d,p) to accurately predict these electronic properties. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the van der Waals surface of a molecule. proteopedia.org The MEP map provides a color-coded representation of the charge distribution, which is crucial for understanding intermolecular interactions and predicting reactive sites. researchgate.netresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. researchgate.netfrontiersin.org These are often found around electronegative atoms like nitrogen or oxygen. Conversely, regions of positive electrostatic potential (colored blue) indicate an electron deficiency and are prone to nucleophilic attack. researchgate.netfrontiersin.org For this compound, MEP analysis would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, identifying them as sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the amino group would exhibit positive potential, making them hydrogen bond donors. researchgate.net This analysis complements molecular docking by providing a fundamental rationale for the observed binding interactions. proteopedia.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of biological macromolecules and their complexes with ligands like this compound.

A critical application of MD simulations in drug discovery is the assessment of the stability and conformational dynamics of a ligand when bound to its biological target, typically a protein. While molecular docking can predict the binding pose of a ligand, it provides a static picture. MD simulations extend this analysis by revealing how the ligand-target complex behaves in a more realistic, dynamic environment that includes solvent effects and thermal fluctuations.

In studies of related 2-amino-4,6-diarylpyrimidine derivatives as potential inhibitors of ABL1 tyrosine kinase, MD simulations were employed to confirm the stability of the enzyme-ligand complexes. nih.gov Such simulations track key metrics over time, including:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms, highlighting regions of flexibility or rigidity in the complex. Analysis of RMSF can indicate which parts of the protein interact most dynamically with the ligand.

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds formed between the ligand and the target protein. The persistence of key hydrogen bonds throughout the simulation is a strong indicator of a stable and specific interaction.

For a hypothetical complex of this compound with a target kinase, MD simulations would be crucial to validate the binding mode predicted by docking. The simulation would assess whether the foundational interactions, such as hydrogen bonds formed by the 2-amino group with the kinase hinge region, are maintained over time, thereby confirming the stability of the complex. acs.org

Table 1: Example MD Simulation Stability Metrics for Ligand-Target Complexes

| Metric | Ligand A in Target Protein X | Ligand B in Target Protein X | Description |

|---|---|---|---|

| Avg. RMSD (ns) | 1.5 Å | 4.2 Å | Lower values indicate greater stability of the ligand's position. |

| Key H-Bonds | Maintained 95% | Maintained 30% | Percentage of simulation time key hydrogen bonds are present. |

| Binding Free Energy | -50 kcal/mol | -25 kcal/mol | Calculated value indicating the strength of the interaction. |

Virtual Screening and Hit Identification

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. It is a cost-effective alternative to high-throughput screening (HTS) and can be broadly categorized into two main approaches: ligand-based and structure-based.

Both ligand-based and structure-based VS have been successfully applied to identify novel inhibitors from pyrimidine-containing compound libraries. nih.govtandfonline.com

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional (3D) structure of the target protein, which can be determined experimentally (e.g., via X-ray crystallography) or predicted through homology modeling. The process involves docking candidate molecules from a database into the target's binding site and using a scoring function to estimate the binding affinity. nih.gov For a target like a protein kinase, SBVS could be used to screen for compounds that bind to the ATP-binding site, with the this compound scaffold serving as a potential starting point. The scoring functions, such as the Glide XP GScore or GOLD fitness score, rank the compounds based on their predicted binding poses and interactions with key amino acid residues. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the knowledge of molecules that are known to be active (i.e., ligands) for the target of interest. A common LBVS method is pharmacophore modeling, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity is constructed. acs.org This pharmacophore model is then used as a 3D query to search for new molecules that possess the same features in the correct spatial arrangement. researchgate.net For instance, if a set of active aminopyrimidine compounds is known, a pharmacophore model could be built to identify other diverse scaffolds that share the same key interaction points. nih.gov

The selection between these two approaches depends on the available information. SBVS is generally preferred when a high-quality target structure is available, as it can identify novel scaffolds that are not chemically similar to known binders. LBVS is valuable when multiple active ligands are known but the target structure is elusive. nih.govacs.org

Table 2: Comparison of Virtual Screening Approaches

| Feature | Structure-Based Virtual Screening (SBVS) | Ligand-Based Virtual Screening (LBVS) |

|---|---|---|

| Requirement | 3D structure of the target protein | A set of known active ligands |

| Principle | Docking molecules into the target's binding site | Searching for molecules with features similar to known actives |

| Advantage | Can identify novel chemical scaffolds | Does not require a protein structure |

| Common Method | Molecular Docking | Pharmacophore Modeling, 2D/3D Similarity Searching |

De Novo Drug Design Methodologies

De novo drug design is a computational strategy that aims to construct novel molecules from the ground up, typically within the constraints of a target's binding site. researchgate.net Unlike virtual screening, which searches existing compound libraries, de novo design generates entirely new chemical entities with the potential for high potency and novelty. The pyrimidine scaffold, being a "privileged structure" in medicinal chemistry, serves as an excellent starting point or core fragment for such design strategies, particularly for targets like protein kinases. nih.govnih.gov

The process often begins with a core fragment, such as the 2-aminopyrimidine (B69317) moiety, placed in a key interaction spot within the target's active site (e.g., the hinge region of a kinase). acs.org From this anchor point, computational algorithms can explore ways to "grow" the molecule by adding fragments or atoms, optimizing the structure at each step to maximize favorable interactions with the protein.

There are two main approaches:

Fragment-based linking/growing: Small molecular fragments are identified that bind to different sub-pockets of the active site. Algorithms then either link these fragments together or grow a new molecule from a single starting fragment to incorporate interactions with neighboring residues.

Atom-based construction: Molecules are built on an atom-by-atom basis. The algorithm places atoms sequentially in the binding pocket, selecting the element type and position that result in the best-calculated binding score.

For this compound, a de novo design approach could be used to modify the scaffold to improve potency or selectivity. For example, an algorithm could explore different substitutions on the pyrimidine ring or the dichlorophenyl group to engage with specific pockets in the target protein, leading to the design of novel, optimized derivatives with improved pharmacological properties. acs.org

Future Research Directions and Translational Perspectives for 2 Amino 4 3,4 Dichlorophenyl Pyrimidine

Exploration of Novel and Greener Synthetic Pathways

The development of sustainable and efficient synthetic routes is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of 2-Amino-4-(3,4-dichlorophenyl)pyrimidine and its derivatives should prioritize green chemistry principles to minimize environmental impact and improve economic feasibility.

Traditional synthetic methods for pyrimidine (B1678525) derivatives often involve harsh reaction conditions, hazardous solvents, and multi-step procedures that can be time-consuming and generate significant waste. sciencescholar.us Emerging greener alternatives that warrant investigation for the synthesis of 2-amino-4-arylpyrimidines include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions. nanobioletters.comnih.gov The application of microwave irradiation to the condensation reactions involved in forming the pyrimidine ring could offer a more efficient and environmentally friendly approach. nanobioletters.com

One-Pot Multicomponent Reactions: These reactions, where multiple reactants are combined in a single vessel to form a complex product, offer high atom economy and reduce the need for purification of intermediates. sciencescholar.us Exploring one-pot strategies for the synthesis of this compound could streamline its production.

Use of Greener Solvents and Catalysts: Replacing toxic solvents with more benign alternatives like water or ethanol, and employing reusable and non-toxic catalysts, are key aspects of green synthesis. researchgate.net Research into solid-phase synthesis or the use of biocatalysts could also provide more sustainable routes. sciencescholar.us

| Green Synthesis Technique | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free conditions. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. |

| Greener Solvents and Catalysts | Minimized environmental impact, improved safety, potential for catalyst recycling. |

Advanced SAR and QSAR Investigations to Refine Lead Optimization

A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives. Future research should focus on systematic modifications of the core structure to elucidate the key molecular features responsible for its biological activity.

Key areas for SAR exploration include:

Substitution on the Phenyl Ring: The 3,4-dichloro substitution pattern on the phenyl ring is a critical feature. Probing the effects of other substituents (e.g., electron-donating or withdrawing groups, different halogen patterns) will provide insights into the electronic and steric requirements for optimal activity.

Modification of the Amino Group: The 2-amino group is a potential site for modification to improve properties such as solubility and target engagement. Introducing various alkyl, aryl, or heterocyclic moieties could lead to analogs with enhanced profiles.

Functionalization of the Pyrimidine Ring: Exploring substitutions at other positions of the pyrimidine ring can further refine the SAR and potentially introduce new interaction points with biological targets.

Complementing SAR studies, Quantitative Structure-Activity Relationship (QSAR) analysis will be instrumental in developing predictive models for the biological activity of novel analogs. nih.gov By correlating physicochemical properties (descriptors) of the molecules with their activity, QSAR models can guide the design of more potent and selective compounds, thereby reducing the need for extensive and costly synthesis and screening. mdpi.com Future QSAR studies could employ both multiple linear regression and more advanced machine learning techniques like artificial neural networks to build robust predictive models. nih.govscirp.orgscirp.org

Identification and Validation of New Molecular Targets

While 2-amino-4-arylpyrimidine scaffolds have been investigated for their activity against various targets, including kinases, the specific molecular targets of this compound are not yet fully elucidated. A critical future direction is the identification and validation of its direct biological targets to understand its mechanism of action and potential therapeutic applications.

Potential strategies for target identification include:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Computational Target Prediction: Utilizing in silico methods to screen the compound against databases of known protein structures to predict potential binding targets.

Phenotypic Screening followed by Target Deconvolution: Identifying cellular phenotypes induced by the compound and then working backward to identify the responsible molecular target.

Once potential targets are identified, validation is essential to confirm their relevance to the compound's biological effects. This can be achieved through techniques such as target knockdown or knockout experiments, in vitro binding assays, and enzymatic assays. The identification of novel targets could open up new therapeutic avenues for this class of compounds. For instance, various aminopyrimidine derivatives have shown potential as inhibitors of targets like dihydrofolate reductase (DHFR) and various kinases involved in cancer. acs.orgnih.gov

Development of Combinatorial Chemistry and High-Throughput Screening Libraries

To efficiently explore the chemical space around the this compound scaffold, the development of combinatorial libraries is a promising approach. nih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be subjected to high-throughput screening (HTS) to identify hits with desired biological activities. researchgate.netnih.gov

Future work in this area should focus on:

Designing Diverse Libraries: Creating libraries with a wide range of substituents at key positions of the pyrimidine and phenyl rings to maximize the chances of identifying potent and selective compounds.

Efficient Synthetic Methodologies: Employing solution-phase or solid-phase parallel synthesis techniques to streamline the production of the library. nih.gov

Developing Robust HTS Assays: Establishing reliable and scalable assays to screen the combinatorial libraries against identified or potential molecular targets.

The data generated from HTS of these libraries will be invaluable for building comprehensive SAR and QSAR models, further guiding the lead optimization process.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Key applications of AI and ML in this context include:

Predictive Modeling: As mentioned in the QSAR section, ML algorithms can build highly accurate models to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogs, thereby prioritizing the most promising candidates for synthesis. researchgate.netafricansciencegroup.comarxiv.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties based on the this compound scaffold.

Lead Optimization: AI can guide the iterative process of modifying a lead compound to improve its properties by suggesting specific structural changes that are likely to result in enhanced activity and a better safety profile. patsnap.comfrontiersin.org

By leveraging the power of AI, researchers can navigate the vast chemical space more efficiently and make more informed decisions, ultimately reducing the time and cost of drug development. preprints.org

Development of More Complex in vitro Models for Deeper Mechanistic Insights

To gain a more physiologically relevant understanding of the biological effects of this compound, it is crucial to move beyond traditional two-dimensional (2D) cell cultures. The development and utilization of more complex in vitro models, such as three-dimensional (3D) cell cultures and organoids, will provide deeper mechanistic insights. mdpi.comnih.gov

Future research should incorporate:

3D Spheroid Cultures: These models better mimic the cellular interactions and microenvironment of tissues, providing a more accurate representation of in vivo conditions for testing drug efficacy and toxicity. researchgate.netmdpi.com

Organoid Models: Derived from patient tissues, organoids can recapitulate the architecture and function of specific organs, offering a powerful platform for personalized medicine and for studying the compound's effects in a more patient-relevant context. nih.govyoutube.com

Organs-on-a-Chip: These microfluidic devices can simulate the function of human organs and their interactions, allowing for the study of the compound's pharmacokinetics and pharmacodynamics in a dynamic system. nih.gov

The use of these advanced in vitro models will enable a more comprehensive evaluation of the compound's mechanism of action, efficacy, and potential off-target effects, bridging the gap between preclinical studies and clinical trials. nih.govmdpi.com

| Advanced In Vitro Model | Potential Application for this compound Research |

| 3D Spheroid Cultures | More accurate assessment of efficacy and toxicity in a tissue-like context. |

| Organoid Models | Personalized medicine approaches and study of drug effects in patient-derived tissues. |

| Organs-on-a-Chip | Investigation of pharmacokinetics, pharmacodynamics, and multi-organ effects. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-Amino-4-(3,4-dichlorophenyl)pyrimidine, and what analytical techniques validate its purity?

- Methodology :

- Chlorination : React 4-hydroxy precursors with POCl₃ or PCl₅ under reflux to introduce chlorine at the 4-position of the pyrimidine ring .

- Amination : Couple intermediates with 3,4-dichlorophenylamine via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Validation : Use IR spectroscopy (N-H stretch at ~3429 cm⁻¹, C=N at ~1612 cm⁻¹), (aromatic protons at δ 7.15–7.81 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. How is the antimicrobial activity of this compound evaluated, and what structural features influence efficacy?

- Evaluation :

- Assay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).

- Structural Insights : The 3,4-dichlorophenyl group enhances lipophilicity, improving membrane penetration, while the pyrimidine core allows hydrogen bonding with microbial enzymes .

Advanced Research Questions

Q. How can researchers optimize solvent-free synthesis of pyrimidine derivatives to improve yield and sustainability?

- Optimization Strategies :

- Catalyst : Use Fe₃O₄@SiO₂@Pr-NH₂@DAP magnetic nanocatalysts (95% yield for chromene derivatives) under microwave irradiation to reduce reaction time .

- Solvent-Free Conditions : Monitor temperature (80–150°C) and pressure to prevent decomposition. Compare green metrics (E-factor, atom economy) with traditional solvent-based routes .

Q. How can contradictory reports on the antioxidant vs. pro-oxidant effects of this compound be resolved?

- Resolution Strategies :

- Assay Conditions : Standardize DPPH/ABTS assay protocols (pH, solvent, incubation time) to minimize variability .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce pro-oxidant activity while retaining antioxidant capacity .

- In Vivo Validation : Compare ROS levels in transgenic C. elegans models to assess context-dependent effects .

Q. What advanced techniques elucidate the role of this compound in modulating Wnt/β-catenin signaling pathways?

- Mechanistic Studies :

- Reporter Assays : Use TOPFlash luciferase constructs in HEK293T cells to quantify β-catenin transcriptional activity .

- Co-Crystallization : Resolve X-ray structures of the compound bound to Porcupine (PORCN) or LRP6 receptors to identify binding motifs .

- Cross-Validation : Compare activity with BML-284, a known Wnt agonist, to classify potency and specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.